molecular formula C11H12O2 B1582117 3-Phenyl-2,4-pentanedione CAS No. 5910-25-8

3-Phenyl-2,4-pentanedione

Cat. No. B1582117
CAS RN: 5910-25-8
M. Wt: 176.21 g/mol
InChI Key: YIWTXSVNRCWBAC-UHFFFAOYSA-N
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Description

3-Phenyl-2,4-pentanedione is a chemical compound with the molecular formula C11H12O2 . It has a molecular weight of 176.22 .


Molecular Structure Analysis

The molecular structure of 3-Phenyl-2,4-pentanedione consists of a pentanedione backbone with a phenyl group attached . The structure can be viewed as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

3-Phenyl-2,4-pentanedione has a boiling point of 126-128°C at 15 mmHg and a melting point of 56°C . It is soluble in methanol .

Scientific Research Applications

  • Chemistry

    • 3-Phenyl-2,4-pentanedione is a chemical compound with the formula C11H12O2 . It’s also known as 3-Phenylacetylacetone .
    • This compound can be used in various chemical reactions. For example, it can be used in the synthesis of many coordination complexes as well as heterocyclic compounds .
  • Computational Chemistry

    • 3-Phenyl-2,4-pentanedione has been studied in the field of computational chemistry .
    • In this field, the compound’s keto-enol tautomerism has been investigated . Tautomerism is a concept in organic chemistry referring to the structural rearrangement of atoms in a compound.
  • Synthesis of Redox-Active Ligands

    • 3-Phenyl-2,4-pentanedione can be used in the synthesis of tetrathiafulvenyl-acetylacetonate (TTFSacacH), which is a precursor of novel redox-active ligands .
  • Preparation of Five-Membered Cyclic Oxyphosphoranes

    • 3-Phenyl-2,4-pentanedione may be used in the preparation of five-membered cyclic oxyphosphoranes by reacting with phosphonite esters .
  • Synthesis of 5-Hydroxy-N-substituted-2H-pyrrol-2-ones

    • 3-Phenyl-2,4-pentanedione may be used in the preparation of 5-Hydroxy-N-substituted-2H-pyrrol-2-ones by reacting with alkyl isocyanides .
  • Synthesis of Coordination Complexes and Heterocyclic Compounds
    • 3-Phenyl-2,4-pentanedione is a building block for the synthesis of many coordination complexes as well as heterocyclic compounds .
    • The results would be the successful synthesis of coordination complexes and heterocyclic compounds, which can then be used in various applications, such as materials science and drug design .

Safety And Hazards

3-Phenyl-2,4-pentanedione is classified as harmful. It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding contact with skin, eyes, and clothing, not breathing vapors or spray mist, not ingesting the compound, and handling it in accordance with good industrial hygiene and safety practice .

properties

IUPAC Name

3-phenylpentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-8(12)11(9(2)13)10-6-4-3-5-7-10/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWTXSVNRCWBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1=CC=CC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10283509
Record name 3-Phenyl-2,4-pentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10283509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-2,4-pentanedione

CAS RN

5910-25-8
Record name 3-Phenyl-2,4-pentanedione
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Record name 3-Phenyl-2,4-pentanedione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Phenyl-2,4-pentanedione
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Boron trifluoride-acetic acid (36%, 34.8 grams) was added with stirring dropwise to a solution of phenylacetone (4.46 grams), acetic anhydride, and para-toluenesulfonic acid (0.6 grams) in a water bath at room temperature. After stirring over night, a solid precipitate formed which was collected and washed with water and then refluxed in 100 ml water and sodium acetate (9.0 grams) for 2-3 hours. The original reaction mixture was also heated with 200 ml water and sodium acetate (13.5 grams) for the same period. Both mixtures were separately extracted with ether and then washed with saturated sodium bicarbonate solution to remove any acid. The ether portions were dried and then evaporated in vacuo leaving an oil which solidified, yield 1.4 grams, m.p. 40°-52° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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